molecular formula C17H15N3O3 B14478775 7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 72435-99-5

7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B14478775
CAS No.: 72435-99-5
M. Wt: 309.32 g/mol
InChI Key: UCSHIPCVFWOAIL-UHFFFAOYSA-N
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Description

7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of 1,8-naphthyridines. It is known for its potent antibacterial properties and is used primarily in the treatment of urinary tract infections. This compound is effective against a wide range of gram-negative bacteria, making it a valuable agent in the field of antimicrobial therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the condensation of 2-amino-1,8-naphthyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction typically requires acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various quinolone derivatives, alcohols, and substituted aniline compounds. These products can have enhanced antibacterial properties or other beneficial characteristics .

Scientific Research Applications

7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its effects on bacterial DNA gyrase and its potential use in developing new antibacterial agents.

    Medicine: Primarily used in the treatment of urinary tract infections and other bacterial infections.

    Industry: Employed in the production of antibacterial coatings and materials

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the A subunit of DNA gyrase, it prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication . This mechanism is similar to that of other quinolone antibiotics, making it a valuable tool in combating bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structure, which allows for targeted inhibition of bacterial DNA gyrase. Its effectiveness against a wide range of gram-negative bacteria and its potential for modification through various chemical reactions make it a versatile and valuable compound in both research and clinical settings .

Properties

CAS No.

72435-99-5

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

7-anilino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C17H15N3O3/c1-2-20-10-13(17(22)23)15(21)12-8-9-14(19-16(12)20)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19)(H,22,23)

InChI Key

UCSHIPCVFWOAIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)NC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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